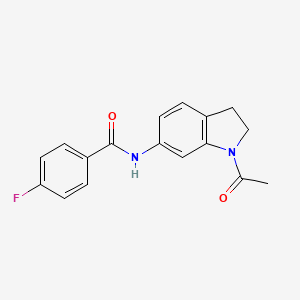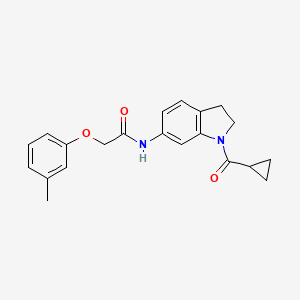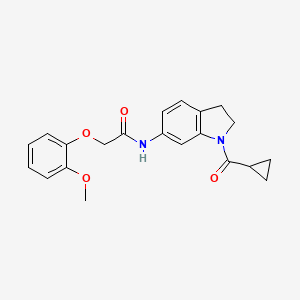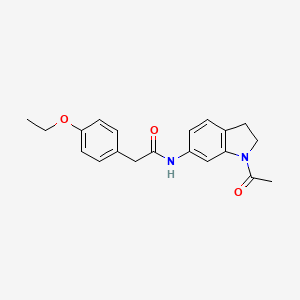
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide (also known as NFD-1) is a synthetic small molecule that has been studied as a potential therapeutic agent for a variety of diseases. NFD-1 is a member of the benzamide class of compounds and is structurally related to the benzamide-based drugs, such as the anti-cancer agent 5-fluorouracil (5-FU). NFD-1 has been studied for its potential to inhibit the activity of several enzymes, including the cyclin-dependent kinases (CDKs), which are important regulators of cell cycle progression. NFD-1 has also been studied for its potential to modulate the activity of the transcription factor NF-κB, which is an important regulator of inflammation and immune responses.
Mechanism of Action
The exact mechanism of action of NFD-1 is not yet fully understood. However, it is thought to involve inhibition of the activity of CDKs and NF-κB. NFD-1 has been shown to bind to and inhibit the activity of CDKs, which are important regulators of cell cycle progression. NFD-1 has also been shown to bind to and inhibit the activity of NF-κB, which is an important regulator of inflammation and immune responses.
Biochemical and Physiological Effects
NFD-1 has been studied for its potential to modulate the activity of several enzymes, including CDKs and NF-κB. In particular, NFD-1 has been shown to inhibit the activity of the CDKs, which are important regulators of cell cycle progression. NFD-1 has also been shown to inhibit the activity of NF-κB, which is an important regulator of inflammation and immune responses. In addition, NFD-1 has been shown to have anti-inflammatory and immunomodulatory effects in animal models of inflammation and autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using NFD-1 for laboratory experiments is its high potency. NFD-1 has been shown to be highly effective at inhibiting the activity of CDKs and NF-κB, which makes it a useful tool for studying the role of these enzymes in cell cycle progression and inflammation. However, one of the limitations of using NFD-1 is its short half-life. NFD-1 is rapidly metabolized in the body and has a short half-life of approximately 15 minutes. This can make it difficult to use NFD-1 in long-term experiments.
Future Directions
There are a number of potential future directions for NFD-1 research. These include further studies to investigate the mechanism of action of NFD-1, as well as studies to evaluate its potential as a therapeutic agent for a variety of diseases. Additionally, further studies could be conducted to evaluate the potential of NFD-1 to modulate the activity of other enzymes and transcription factors. Finally, NFD-1 could be studied for its potential to be used in combination with other drugs or therapeutics to enhance the efficacy of treatment.
Synthesis Methods
NFD-1 is synthesized by reacting ethyl acetoacetate with 4-fluorobenzonitrile in the presence of potassium carbonate in aqueous ethanol. The reaction yields NFD-1 as a white crystalline solid. The product can be purified by recrystallization from methanol and further characterized by spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
NFD-1 has been studied for its potential to modulate the activity of several enzymes, including CDKs and NF-κB. In particular, NFD-1 has been shown to inhibit the activity of the CDKs, which are important regulators of cell cycle progression. NFD-1 has also been shown to inhibit the activity of NF-κB, which is an important regulator of inflammation and immune responses.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11(21)20-9-8-12-4-7-15(10-16(12)20)19-17(22)13-2-5-14(18)6-3-13/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHGNAPPGXJROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














